molecular formula C7H12O3 B118429 1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- CAS No. 143169-20-4

1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)-

Cat. No. B118429
M. Wt: 144.17 g/mol
InChI Key: BWFCUWGVXQIDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- is a chemical compound with the molecular formula C8H12O3. It is also known as DMTS aldehyde and is widely used in organic synthesis. This compound has a unique structure that makes it an important reagent for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- involves the formation of a Schiff base intermediate with the nucleophile. The reaction proceeds through an imine intermediate and the final product is obtained after reduction of the Schiff base. This reaction is widely used in the synthesis of various organic compounds.

Biochemical And Physiological Effects

There is limited research available on the biochemical and physiological effects of 1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)-. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic. It is also not known to have any adverse effects on human health.

Advantages And Limitations For Lab Experiments

1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- has several advantages for lab experiments. It is easy to handle, has good stability, and is readily available. However, it is important to note that this compound is highly reactive and requires careful handling. It is also sensitive to air and moisture, which can affect its reactivity.

Future Directions

There are several future directions for the research on 1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)-. One area of research could be the development of new synthetic methodologies using this compound. Another area of research could be the synthesis of new natural products using DMTS aldehyde as a building block. Additionally, the potential biological activity of this compound could be explored for the development of new drugs or agrochemicals.
Conclusion:
In conclusion, 1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- is an important reagent in organic synthesis with a unique structure that makes it an important building block for the synthesis of various organic compounds. The synthesis method is simple and yields the desired product in good yield. Although there is limited research available on the biochemical and physiological effects of this compound, it is known to have low toxicity and is not mutagenic or carcinogenic. There are several future directions for the research on DMTS aldehyde, including the development of new synthetic methodologies and the synthesis of new natural products.

Synthesis Methods

The synthesis of 1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- involves the reaction of 2,2,5-trimethyl-1,3-dioxane with sodium chlorite and acetic acid. The reaction takes place under mild conditions and yields the desired product in good yield. This method is widely used in the synthesis of DMTS aldehyde.

Scientific Research Applications

1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- is an important reagent in organic synthesis and finds extensive use in the preparation of various organic compounds. It is used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound has also been used in the synthesis of natural products such as terpenes, alkaloids, and steroids. The unique structure of DMTS aldehyde makes it an important reagent for the development of new synthetic methodologies.

properties

IUPAC Name

2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5-6(4-8)10-7(2,3)9-5/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFCUWGVXQIDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)-

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